molecular formula C13H19NO3 B8034054 tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate

tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate

Cat. No.: B8034054
M. Wt: 237.29 g/mol
InChI Key: IYCWELNZWGONNA-UHFFFAOYSA-N
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Description

Tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a tert-butyl group, an ethyl group, and a hydroxyphenyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-ethyl-N-(3-hydroxyphenyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

tert-butyl chloroformate+N-ethyl-N-(3-hydroxyphenyl)aminetert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate+HCl\text{tert-butyl chloroformate} + \text{N-ethyl-N-(3-hydroxyphenyl)amine} \rightarrow \text{this compound} + \text{HCl} tert-butyl chloroformate+N-ethyl-N-(3-hydroxyphenyl)amine→tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving carbamates.

    Medicine: Investigated for its potential use in drug development as a prodrug or a protecting group for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and polymers

Mechanism of Action

The mechanism of action of tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This property is exploited in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-ethyl-N-(2-hydroxyphenyl)carbamate
  • tert-butyl N-ethyl-N-(4-hydroxyphenyl)carbamate
  • tert-butyl N-methyl-N-(3-hydroxyphenyl)carbamate

Uniqueness

Tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate is unique due to the position of the hydroxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

tert-butyl N-ethyl-N-(3-hydroxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-5-14(12(16)17-13(2,3)4)10-7-6-8-11(15)9-10/h6-9,15H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCWELNZWGONNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=CC=C1)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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